(Z)-4-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-cyano-3-hydroxybut-2-enamide
Description
Properties
IUPAC Name |
(Z)-4-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-cyano-3-hydroxybut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S2/c21-11-16(18(27)22-12-14-7-3-1-4-8-14)17(26)13-28-20-25-24-19(29-20)23-15-9-5-2-6-10-15/h1-10,26H,12-13H2,(H,22,27)(H,23,24)/b17-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHVTXZWMCXANA-MSUUIHNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=C(CSC2=NN=C(S2)NC3=CC=CC=C3)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C(/CSC2=NN=C(S2)NC3=CC=CC=C3)\O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-cyano-3-hydroxybut-2-enamide is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications based on recent research findings.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives have garnered attention due to their broad spectrum of biological activities, including:
The presence of sulfur and nitrogen in the thiadiazole ring contributes to its ability to interact with various biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of 1,3,4-thiadiazole derivatives. For instance:
- The compound has shown selective cytotoxicity against various cancer cell lines, including K562 chronic myelogenous leukemia cells .
- Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer progression, such as Abl protein kinase, with an IC50 value of 7.4 µM .
Antimicrobial Activity
The antimicrobial efficacy of thiadiazole derivatives has been well-documented:
- Compounds similar to (Z)-4 have exhibited inhibitory effects against Gram-positive and Gram-negative bacteria .
- The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory and Anticonvulsant Effects
The anti-inflammatory potential is attributed to the ability of thiadiazole derivatives to inhibit pro-inflammatory cytokines. Additionally, compounds with similar structures have been evaluated for anticonvulsant activity using models like maximal electroshock seizure (MES), showing promising results in reducing seizure frequency .
Case Study 1: Anticancer Efficacy
A study evaluated a series of 1,3,4-thiadiazole derivatives for their cytotoxic effects on cancer cell lines. Among them, (Z)-4 was found to significantly inhibit cell growth in HeLa cells with an IC50 value lower than that of standard chemotherapeutics like sorafenib .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of synthesized thiadiazole compounds. The results indicated that these compounds had potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibiotic agents .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . The mechanism of action often involves the inhibition of key proteins involved in cancer cell proliferation.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various thiadiazole derivatives against different cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that compounds similar to (Z)-4-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-cyano-3-hydroxybut-2-enamide exhibited significant growth inhibition with IC50 values in the low micromolar range. For instance, one derivative demonstrated an IC50 of 0.28 µg/mL against MCF-7 cells, indicating strong anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | MCF-7 | 0.28 |
| Thiadiazole Derivative B | HepG2 | 9.6 |
| (Z)-4-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl | MCF-7 | TBD |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In silico studies suggest that it may act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process.
Mechanism and Binding Affinity
Molecular docking simulations showed that the compound forms hydrogen bonds with critical amino acids in the active site of 5-LOX, indicating a strong binding affinity. This selectivity could lead to fewer side effects compared to non-selective anti-inflammatory drugs.
| Interaction | Amino Acid | Distance (Å) |
|---|---|---|
| Hydrogen Bond | PHE177 | 2.57 |
| Hydrogen Bond | GLN413 | 2.12 |
| Hydrogen Bond | PHE177 (Amide Group) | 1.99 |
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to disrupt bacterial cell membranes.
Case Study: Antimicrobial Screening
In a comparative study against various bacterial strains, compounds similar to (Z)-4-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Chemical Reactions Analysis
Cyclization of Thiosemicarbazides
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Thiosemicarbazides (e.g., N-(2-carbamothioylhydrazine-1-carbonothioyl)benzamide) undergo cyclization in acidic or oxidative conditions to form 1,3,4-thiadiazoles. For example:
Reaction with Carbon Disulfide
-
Thiosemicarbazides react with CS₂ under basic conditions (e.g., KOH) to form 2-amino-1,3,4-thiadiazole-5-thiol derivatives, which are precursors for further functionalization .
Functionalization at the Thiadiazole Ring
The 5-position of the thiadiazole ring is highly reactive, enabling sulfanyl group introduction and aryl substitutions.
Sulfanyl Group Incorporation
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Nucleophilic Substitution : The 5-amino group in intermediates like N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide reacts with benzyl mercaptan or aryl thiols in ethanol under basic conditions (e.g., K₂CO₃) to form sulfanyl derivatives .
Anilino Group Attachment
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Buchwald–Hartwig Coupling : Palladium-catalyzed cross-coupling between 5-bromo-thiadiazoles and aniline derivatives introduces the anilino group .
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Direct Amination : Heating thiadiazole-thiol intermediates with aniline in ethanol/acetic acid achieves substitution .
Formation of the Enamide Side Chain
The Z-configured enamide moiety is synthesized via Knoevenagel condensation :
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Step 1 : Cyanoacetamide derivatives (e.g., ethyl cyanoacetate) react with aldehydes or ketones in ethanol under piperidine catalysis to form α,β-unsaturated nitriles .
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Step 2 : Subsequent coupling with benzylamine via nucleophilic acyl substitution yields the N-benzyl-2-cyano-3-hydroxybut-2-enamide side chain .
Reaction Conditions
| Reactant | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyanoacetamide + Aldehyde | Piperidine | Ethanol | Reflux | 75% |
| Enamide + Thiadiazole | TEA | Dioxane | 80°C | 73% |
Stereochemical Control
The Z-configuration of the enamide is favored due to:
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Thermodynamic Stability : Intramolecular hydrogen bonding between the hydroxyl and cyano groups stabilizes the Z-isomer .
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Steric Effects : Bulky substituents on the thiadiazole ring disfavor the E-configuration .
Spectroscopic Characterization
Key spectral data for analogous compounds:
IR Spectroscopy
¹H NMR (DMSO-d₆)
Reactivity and Stability
-
Acid Sensitivity : The enamide’s hydroxyl group undergoes dehydration under strong acidic conditions (e.g., HCl), forming a nitrile-stabilized α,β-unsaturated ketone .
-
Oxidative Stability : The thiadiazole ring resists oxidation but reacts with peroxides at high temperatures to form sulfoxides .
Pharmacological Modifications
Structure-activity relationship (SAR) studies on similar thiadiazoles reveal:
Synthetic Challenges
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and bioactivity profiles. Below is a comparative analysis with key examples:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocycle Impact :
- The 1,3,4-thiadiazole core in the target compound offers enhanced π-π stacking and hydrogen-bonding capabilities compared to 1,3,4-oxadiazole analogs due to sulfur’s polarizability. This may improve target binding affinity in enzyme inhibition .
- Thiazole-containing analogs (e.g., the compound in Table 1) often exhibit broader-spectrum antimicrobial activity but lower metabolic stability than thiadiazole derivatives.
The cyano-hydroxybutenamide side chain introduces both hydrogen-bond donor/acceptor sites and electrophilic character, which may contribute to covalent binding with cysteine residues in kinases .
Bioactivity Trends: Compounds with sulfanyl linkers (e.g., the target compound) show superior kinase inhibitory activity over ether or methylene-linked analogs, likely due to sulfur’s redox-active properties.
Q & A
Basic: What synthetic strategies are optimal for constructing the 1,3,4-thiadiazole core in this compound?
The 1,3,4-thiadiazole scaffold can be synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate 5-R-amino-1,3,4-thiadiazole-2-thiol. This two-step approach allows modular substitution at both the amino and mercapto groups (e.g., introducing anilino or benzyl groups). Key reagents include thiourea derivatives and alkylating agents like benzyl chloride. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like disulfide bridges .
Advanced: How can stereochemical control of the (Z)-enamide configuration be ensured during synthesis?
The (Z)-configuration of the enamide moiety is critical for biological activity. To achieve this:
- Use glacial acetic acid as a solvent under reflux conditions to favor intramolecular hydrogen bonding between the hydroxyl and cyano groups, stabilizing the Z-isomer.
- Monitor reaction progress via TLC (20% ethyl acetate/n-hexane) and confirm stereochemistry using NOESY NMR (to detect spatial proximity of the hydroxyl proton to the benzyl group) .
Basic: What analytical techniques are most reliable for confirming the structure of this compound?
- 1H/13C NMR : Assign peaks for the thiadiazole protons (δ 7.5–8.5 ppm for aromatic substituents) and the enamide’s hydroxyl proton (δ 10–12 ppm, broad singlet).
- IR Spectroscopy : Confirm the presence of cyano (C≡N, ~2200 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) groups.
- Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C, H, N, S values .
Advanced: How to resolve discrepancies between spectral data and crystallographic refinement results?
Discrepancies may arise from dynamic disorder in crystal structures or solvent interactions. For robust resolution:
- Use SHELXL for crystallographic refinement, applying restraints for flexible moieties (e.g., benzyl groups).
- Cross-validate with DFT-calculated NMR chemical shifts (using Gaussian or ORCA) to identify conformational averaging in solution .
Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations.
- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to quantify apoptotic cells.
- Thiadiazole-specific Targets : Screen for inhibition of carbonic anhydrase IX (CA-IX), a common target for thiadiazole derivatives .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
- Variable Substituents : Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) to assess electronic effects.
- Isosteric Replacements : Substitute the thiadiazole sulfur with oxygen (oxadiazole) to probe hydrogen-bonding interactions.
- Molecular Docking : Use AutoDock Vina to predict binding affinities against CA-IX or EGFR kinases, guided by crystallographic data .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
